molecular formula C14H14FNO2S B2773012 N-(2-(4-fluorophenoxy)ethyl)-2-(thiophen-2-yl)acetamide CAS No. 1100231-95-5

N-(2-(4-fluorophenoxy)ethyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2773012
CAS No.: 1100231-95-5
M. Wt: 279.33
InChI Key: JQPZUCZMNOMSTO-UHFFFAOYSA-N
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Description

N-(2-(4-fluorophenoxy)ethyl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C14H14FNO2S and its molecular weight is 279.33. The purity is usually 95%.
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Biological Activity

N-(2-(4-fluorophenoxy)ethyl)-2-(thiophen-2-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological effects, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C14_{14}H14_{14}FNO2_2S, with a molecular weight of 279.33 g/mol. The compound features a fluorinated phenoxy group and a thiophene moiety, which are known to influence its biological activity.

PropertyValue
Molecular FormulaC14_{14}H14_{14}FNO2_2S
Molecular Weight279.33 g/mol
CAS Number1100231-95-5

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Fluorophenoxy Group : Achieved through nucleophilic aromatic substitution.
  • Synthesis of the Thiophene Component : Often involves cyclization reactions under varied conditions.
  • Amidation Reaction : The final step involves coupling the thiophene and fluorophenoxy components to form the acetamide bond.

This multi-step synthesis allows for the introduction of various substituents that can modify the compound's biological properties.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related derivatives have shown effective inhibition against various pathogens:

  • Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating high potency .
  • The compound's ability to inhibit biofilm formation was notably superior compared to traditional antibiotics like Ciprofloxacin, suggesting its potential as an antimicrobial agent with enhanced efficacy .

Antiviral Potential

The antiviral properties of compounds containing thiophene and fluorinated phenoxy groups have been explored in various studies. While specific data on this compound is limited, similar structures have demonstrated activity against viral targets:

  • For example, thiazolidinone derivatives showed significant inhibitory effects on viral RNA polymerases, with IC50_{50} values indicating strong antiviral activity .

Case Studies

  • In Vitro Studies : A study evaluating derivatives of thiophene-based compounds found that modifications at specific positions significantly enhanced their biological activity against bacterial strains, which may be applicable to this compound .
  • Structure-Activity Relationship (SAR) : Research into SAR has revealed that substituents on the phenoxy group can dramatically alter the binding affinity and biological efficacy of related compounds, underscoring the importance of structural optimization in drug development .

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2S/c15-11-3-5-12(6-4-11)18-8-7-16-14(17)10-13-2-1-9-19-13/h1-6,9H,7-8,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPZUCZMNOMSTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)NCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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